Nepetaparnone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

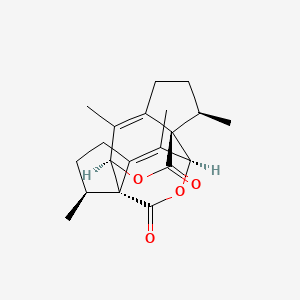

Nepetaparnone, also known as this compound, is a useful research compound. Its molecular formula is C20H24O4 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has demonstrated that nepetaparnone exhibits significant cytotoxic effects against various cancer cell lines. A study on different Nepeta species revealed that extracts containing this compound suppressed the growth of breast cancer cells (MCF-7 and MDA-MB-231) in a dose-dependent manner. The cytotoxic effects were correlated with the presence of triterpenes, including this compound, suggesting its potential as an anticancer agent .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies indicated that it possesses activity against various bacterial strains, making it a candidate for developing natural antimicrobial agents. The insecticidal properties of this compound have also been evaluated, particularly against mosquito larvae and ants, indicating its potential use in pest control .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. Certain Nepeta species containing this compound have demonstrated antioxidant activity that may help in reducing oxidative stress associated with neurodegenerative diseases .

Pest Repellent

This compound is part of the essential oil profile of Nepeta species, which is known for its insect-repelling properties. Its application as a natural pesticide could provide an environmentally friendly alternative to synthetic chemicals in agriculture .

Allelopathic Effects

Studies have indicated that this compound may exhibit allelopathic effects, influencing the growth of neighboring plants. This characteristic can be utilized in sustainable agricultural practices to manage weed growth and enhance crop yields without harmful chemicals .

Flavoring Agent

Due to its aromatic properties, this compound may be used as a natural flavoring agent in food products. Its unique scent profile could enhance the sensory qualities of various foods and beverages .

Nutritional Supplement

Given its bioactive properties, there is potential for incorporating this compound into dietary supplements aimed at improving health outcomes related to cancer prevention and overall wellness .

Research Findings and Case Studies

| Application Area | Study/Source | Key Findings |

|---|---|---|

| Medicinal | PMC9182684 | This compound showed cytotoxicity against MCF-7 and MDA-MB-231 cells; correlated with triterpene content. |

| Antimicrobial | PubMed | Demonstrated effectiveness against mosquito larvae and ants; potential for natural pest control. |

| Neuroprotection | MDPI | Exhibited antioxidant activity; potential implications for Alzheimer's disease treatment. |

| Agricultural | ResearchGate | Suggested allelopathic effects beneficial for sustainable farming practices. |

| Food Science | MDPI | Potential use as a natural flavoring agent and nutritional supplement due to bioactive properties. |

Análisis De Reacciones Químicas

Alternative Pathways

-

Epoxide Route : Conversion of nepetalactone to an epoxide intermediate, followed by acid-catalyzed rearrangement, yields the aldehyde precursor .

-

Base-Mediated Elimination : Treatment with DIPEA in refluxing CCl₄ achieves partial conversion but generates byproducts .

Photochemical Dimerization

-

Product Structure : X-ray crystallography confirmed the bicyclo[4.2.0]octadione framework with specific stereochemistry .

-

Spectroscopic Data :

Stability and Byproducts

-

Thermal degradation of dimers produces antiaromatic compounds via decarboxylation .

-

Competing [2π+2π] cycloadditions or Norrish-type reactions are suppressed under controlled UV wavelengths .

Comparative Analysis with Nepetanudone

This compound and Nepetanudone differ in stereochemistry at two centers (Table 2) :

| Property | This compound | Nepetanudone |

|---|---|---|

| Bridgehead Configuration | cis | trans |

| Crystallography | Monoclinic system | Orthorhombic system |

| Insecticidal Activity | Moderate | High |

Mechanistic Insights and Challenges

-

Radical Pathways : Surface-bound silyloxy radicals on silica may facilitate H-transfer reactions during dehydration steps, though this remains speculative .

-

Kinetics : Photodimerization rates are orders of magnitude slower than enzyme-catalyzed reactions, with half-lives exceeding 10⁹ years without UV activation .

Propiedades

Fórmula molecular |

C20H24O4 |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

(1R,2S,7S,8S,9R,14R)-3,7,10,14-tetramethyl-16,18-dioxapentacyclo[7.5.2.22,8.01,11.04,8]octadeca-3,10-diene-15,17-dione |

InChI |

InChI=1S/C20H24O4/c1-9-5-7-13-11(3)16-20-10(2)6-8-14(20)12(4)15(23-18(20)22)19(9,13)17(21)24-16/h9-10,15-16H,5-8H2,1-4H3/t9-,10+,15+,16-,19-,20+ |

Clave InChI |

KESCUBFFLAUUPO-VUESOCQISA-N |

SMILES isomérico |

C[C@@H]1CCC2=C([C@@H]3[C@]45[C@H](CCC4=C([C@@H]([C@@]12C(=O)O3)OC5=O)C)C)C |

SMILES canónico |

CC1CCC2=C(C3C45C(CCC4=C(C(C12C(=O)O3)OC5=O)C)C)C |

Sinónimos |

nepetaparnone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.